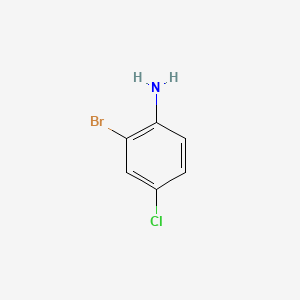

2-Bromo-4-chloroaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBIFURTZACKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236270 | |

| Record name | 2-Bromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-38-1 | |

| Record name | 2-Bromo-4-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 873-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4-chloroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3RNN5H9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Bromo-4-chloroaniline" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 2-Bromo-4-chloroaniline. It includes structured data on its properties, detailed experimental protocols for its synthesis and characterization, and a visualization of a typical synthesis workflow.

Core Properties of this compound

This compound is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group, imparts specific reactivity that makes it a versatile building block in organic chemistry.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| CAS Number | 873-38-1 | [2] |

| Molecular Formula | C₆H₅BrClN | [2] |

| Molecular Weight | 206.47 g/mol | [3][4] |

| Appearance | White to light yellow or pale brown crystalline powder | [1][3] |

| Odor | Faint aromatic odor | [1] |

| Property | Value | Source(s) |

| Melting Point | 64-68 °C (lit.) | [4] |

| Boiling Point | Not available | |

| Density | 1.722 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | [1][5] |

| pKa | Not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 4-chloroaniline (B138754). The following protocol is a representative example.[6]

Materials:

-

4-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Dissolve 4-chloroaniline in carbon tetrachloride in a reaction flask.

-

Slowly add N-Bromosuccinimide (NBS) to the solution while stirring at room temperature.

-

Continue stirring for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

A multi-step synthesis starting from aniline (B41778) has also been reported, involving acetylation, bromination, chlorination, and subsequent deacetylation to yield the final product.[7][8][9]

Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 7.40 (d, J = 2.4 Hz, 1H), 7.06 (dd, J = 8.6, 2.4 Hz, 1H), 6.67 (d, J = 8.4 Hz, 1H), 4.07 (br s, 2H, NH₂).[10]

-

¹³C NMR (CDCl₃): δ 142.8, 131.8, 128.3, 123.0, 116.2, 109.1.[10]

Infrared (IR) Spectroscopy: The NIST WebBook provides access to the gas-phase IR spectrum of this compound, which can be used for structural confirmation.[11]

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound can be found in the NIST WebBook, aiding in the determination of its molecular weight and fragmentation pattern.[12]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The amino group can be diazotized and substituted, while the halogen atoms can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of more complex molecules for pharmaceutical and materials science applications.[1][4] It is a key starting material for the synthesis of certain dyes, pesticides, and pharmaceutical agents.[1][5]

Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activities or signaling pathway involvement of this compound itself. Its primary role is as a precursor molecule in the synthesis of biologically active compounds. Research on a related isomer, 4-bromo-3-chloroaniline, has shown some inhibitory effects on cytochrome P450 enzymes, suggesting that halogenated anilines as a class may have interactions with biological systems that warrant further investigation.[13]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and purification of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98 873-38-1 [sigmaaldrich.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]

An In-depth Technical Guide to 2-Bromo-4-chloroaniline (CAS 873-38-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-4-chloroaniline, with the CAS registry number 873-38-1, is a halogenated aniline (B41778) derivative.[1] It presents as a white to pale yellow or brown crystalline solid.[1][2][3] This compound serves as a crucial intermediate and building block in various chemical syntheses, particularly in the development of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure consists of a benzene (B151609) ring substituted with an amino group, a bromine atom at position 2, and a chlorine atom at position 4.[1] Due to its chemical reactivity, it can undergo reactions like nucleophilic substitution and coupling to introduce various functional groups into organic molecules.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 873-38-1 | [1][2][4] |

| Molecular Formula | C₆H₅BrClN | [1][4][5] |

| Molecular Weight | 206.47 g/mol | [2][5][6] |

| Appearance | White to light yellow/pale brown crystalline solid/powder | [1][2][3] |

| Melting Point | 64-68 °C | [2][3][4][5] |

| Boiling Point | 264.9 ± 20.0 °C at 760 mmHg 127 °C at 14-20 mmHg | [2][4][7] |

| Density | 1.7 ± 0.1 g/cm³ | [2][4] |

| Solubility | Sparingly soluble in water; Soluble in Methanol | [1][2] |

| Flash Point | 114.0 ± 21.8 °C | [4] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [4] |

| LogP (Octanol/Water) | 2.96 | [4] |

| EC Number | 212-837-0 | [5] |

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety and prevent environmental contamination.[1][7]

| Category | Information | Reference(s) |

| GHS Classification | Skin irritation (Category 2) Serious eye irritation (Category 2) Specific target organ toxicity – single exposure (Category 3), May cause respiratory irritation Acute toxicity (Oral, Dermal, Inhalation - Category 3) Hazardous to the aquatic environment, long-term hazard (Category 1) | [1][5][7] |

| Signal Word | Warning | [1][5] |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Very toxic to aquatic life with long lasting effects | [1][5][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P302 + P352: IF ON SKIN: Wash with plenty of soap and water P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7][8] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US) or equivalent respirator. | [5][7] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[2] Store in a cool, dry, and well-ventilated place.[2][9] The storage class is 11 (Combustible Solids).[5] | |

| Incompatibilities | Strong oxidizing agents. | [7] |

Experimental Protocols

Synthesis of this compound from 4-Chloroaniline (B138754)

A common method for the preparation of this compound is through the electrophilic bromination of 4-chloroaniline.[3][6]

Methodology:

-

Reagent Preparation: Dissolve the brominating agent (e.g., N-Bromosuccinimide - NBS) in a solvent mixture of dichloromethane (B109758) and methanol.[3]

-

Reaction Setup: To a mixture containing 4-chloroaniline (1 equivalent), add the prepared solution of the brominating agent (1.03 equivalents).[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature.[3][6]

-

Monitoring: Monitor the progress of the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (7:3) eluent system. The reaction is complete when the initial orange color of the solution disappears.[3]

-

Work-up: Upon completion, evaporate the solvent under reduced pressure. Add ether to the residue.[3]

-

Purification: Decant the supernatant. Wash the insoluble residue with ether multiple times. Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3] After solvent evaporation, purify the crude product by silica (B1680970) gel flash column chromatography using a hexane/ethyl acetate (7:3) mobile phase to yield pure this compound.[3]

Caption: Synthesis workflow from 4-chloroaniline.

Logical Flow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound, from hazard identification to emergency response.

Caption: Logical workflow for safe handling and exposure response.

Applications in Research and Development

This compound is a versatile building block in organic synthesis with significant applications in several fields:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure is a common scaffold for developing new therapeutic agents.

-

Agrochemicals: This compound is utilized in the production of pesticides, where its structure contributes to the biological activity required to control or eliminate pests.[1]

-

Dye Manufacturing: It is also used as an intermediate in the synthesis of dyes.[1]

-

Chemical Research: In laboratory settings, it is employed in various chemical reactions, including palladium-catalyzed cross-coupling reactions to form substituted indoles and other complex molecules.[1][5] It can be used to prepare compounds like 2-bromo-4-chlorothiophenol.[3]

References

- 1. guidechem.com [guidechem.com]

- 2. haihangchem.com [haihangchem.com]

- 3. This compound | 873-38-1 [chemicalbook.com]

- 4. This compound | CAS#:873-38-1 | Chemsrc [chemsrc.com]

- 5. This compound 98 873-38-1 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromo-4-chloro-6-fluoroaniline - Safety Data Sheet [chemicalbook.com]

Spectroscopic Profile of 2-Bromo-4-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-chloroaniline (CAS No. 873-38-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₆H₅BrClN, and it has a molecular weight of 206.47 g/mol . Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Specific peak table not available in search results | N-H Stretch | Amine |

| C-N Stretch | Aromatic Amine | |

| C=C Stretch | Aromatic Ring | |

| C-H Bending (out-of-plane) | Substituted Benzene | |

| C-Cl Stretch | Aryl Halide | |

| C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The electron ionization (EI) mass spectrum for this compound is available.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| Detailed fragmentation data not available in search results | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the thin solid film method is commonly used. Dissolve a small amount of the compound in a volatile solvent (e.g., methylene (B1212753) chloride) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Obtain a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

This comprehensive approach, combining NMR, IR, and MS, is essential for the unambiguous structural determination and quality control of this compound in research and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloroaniline from 4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-chloroaniline, a key intermediate in organic synthesis, from the starting material 4-chloroaniline (B138754). This document details the most effective and direct synthetic route, including reaction conditions, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern allows for regioselective functionalization, making it a sought-after intermediate. The direct ortho-bromination of 4-chloroaniline presents a straightforward and efficient method for its preparation. This guide focuses on the widely utilized method of electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent.

Reaction Overview and Mechanism

The synthesis of this compound from 4-chloroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) of the aniline (B41778) is a strong activating group, directing incoming electrophiles to the ortho and para positions. As the para position is already occupied by a chloro group, the bromination occurs selectively at one of the ortho positions.

N-Bromosuccinimide (NBS) serves as an effective source of electrophilic bromine (Br⁺). The reaction is typically carried out in a non-polar solvent to facilitate the reaction and minimize side products.

Reaction Scheme:

Caption: Direct bromination of 4-chloroaniline to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Chloroaniline | |

| Reagent | N-Bromosuccinimide (NBS) | |

| Solvent | Carbon tetrachloride (CCl₄) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Reported Yield | 99% | [1] |

| Product Molecular Formula | C₆H₅BrClN | [1] |

| Product Molecular Weight | 206.47 g/mol | [1] |

| Product Melting Point | 64-68 °C |

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the ortho-bromination of anilines.[1]

Materials:

-

4-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise at room temperature. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, filter the mixture to remove the succinimide (B58015) byproduct.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica (B1680970) gel.

-

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Potential Side Products and Regioselectivity

While the ortho-bromination is the major reaction pathway, the formation of side products is possible. The strong activating nature of the amino group can lead to di-bromination, yielding 2,6-dibromo-4-chloroaniline. Careful control of the stoichiometry (using a 1:1 molar ratio of 4-chloroaniline to NBS) and reaction conditions can minimize this side reaction.

The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. The amino group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director and a deactivator. Since the para-position is blocked, the electronically favored position for electrophilic attack is ortho to the amino group.

Logical Relationship of Directing Effects:

Caption: Factors influencing the regioselective bromination.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The amino protons will appear as a broad singlet. |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (206.47 g/mol ), showing the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.[2] |

Safety Considerations

-

4-Chloroaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with caution and dispose of waste properly according to institutional guidelines.

Conclusion

The direct bromination of 4-chloroaniline with N-Bromosuccinimide provides an efficient and high-yielding route to this compound. Careful control of the reaction conditions is crucial for achieving high regioselectivity and minimizing the formation of side products. This technical guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this important chemical intermediate.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-chloroaniline (B138754), a key reaction in the synthesis of valuable chemical intermediates. The document details the underlying mechanism, regioselectivity, experimental protocols, and quantitative data associated with the synthesis of 2-bromo-4-chloroaniline.

Introduction: Directing Effects in Electrophilic Aromatic Substitution

The electrophilic aromatic substitution of a substituted benzene (B151609) ring is governed by the electronic properties of the substituent(s) already present. These groups influence both the reaction rate and the regioselectivity of the incoming electrophile.

In the case of 4-chloroaniline, two substituents are present:

-

Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance. It is an ortho, para-director.

-

Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal. However, due to its lone pairs, it also acts as an ortho, para-director through resonance.

When both an activating and a deactivating group are present, the activating group's directing effect dominates. For 4-chloroaniline, the strongly activating amino group dictates the position of electrophilic attack. Since the para position is already occupied by the chloro substituent, electrophilic substitution is directed to the ortho positions relative to the amino group.

Reaction Mechanism

The electrophilic bromination of 4-chloroaniline proceeds via a classic electrophilic aromatic substitution mechanism. This is generally a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

The overall reaction is: 4-chloroaniline + Br₂ → this compound + HBr

The mechanism can be visualized as follows:

Caption: A logical diagram illustrating the two-step mechanism of electrophilic bromination.

A more detailed chemical representation of the mechanism is provided below:

Caption: Detailed chemical steps of the electrophilic bromination of 4-chloroaniline.

Experimental Protocol

The synthesis of this compound is typically achieved by reacting 4-chloroaniline with a brominating agent. A common and effective method utilizes N-Bromosuccinimide (NBS) as the bromine source.[2]

Materials:

-

4-Chloroaniline (C₆H₆ClN)[3]

-

N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Stirring apparatus

-

Reaction flask

-

Filtration equipment

Procedure:

-

Dissolution: Dissolve 4-chloroaniline in a suitable solvent, such as carbon tetrachloride, in a reaction flask.

-

Addition of Brominating Agent: Add N-Bromosuccinimide to the solution portion-wise while stirring.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 hour.[2]

-

Work-up: After the reaction is complete, the succinimide (B58015) byproduct can be removed by filtration.

-

Purification: The solvent is evaporated from the filtrate, and the crude product can be purified further by recrystallization or column chromatography to yield pure this compound.

The following diagram outlines the general experimental workflow.

Caption: A standard workflow for the synthesis of this compound.

Quantitative Data and Product Characterization

The primary product of this reaction is this compound. High yields are achievable under optimized conditions.

| Property | Value | Reference |

| Product Name | This compound | [4] |

| CAS Number | 873-38-1 | [5][6] |

| Molecular Formula | C₆H₅BrClN | [5][7] |

| Molecular Weight | 206.47 g/mol | [2][7] |

| Appearance | Reported as colorless needles after purification | [8] |

| Yield | Can be quantitative under specific conditions | [9] |

| Melting Point | 70-72 °C | [10] |

Spectroscopic data is essential for confirming the structure of the synthesized product. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, including mass spectrometry and IR spectroscopy data.[5][6][7]

Conclusion

The electrophilic bromination of 4-chloroaniline is a regioselective reaction that predominantly yields this compound. The outcome is reliably predicted by the powerful ortho, para-directing effect of the activating amino group, which overrides the weaker directing effect of the chloro substituent. The synthesis can be performed efficiently using standard laboratory procedures with reagents like N-Bromosuccinimide, providing a clear pathway for producing this valuable chemical intermediate for applications in drug development and organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloroaniline 98 106-47-8 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Electronics of 2-Bromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloroaniline is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of its molecular structure, spectroscopic properties, and electronic characteristics. Detailed experimental protocols for its synthesis and potential reactions are presented, alongside computational analysis of its electronic structure. The information herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Molecular Structure and Properties

This compound (CAS No. 873-38-1) is a pale yellow crystalline solid with the molecular formula C₆H₅BrClN.[1] It is sparingly soluble in water.[1] The core structure consists of an aniline (B41778) ring substituted with a bromine atom at position 2 and a chlorine atom at position 4.

Structural Data

Table 1: Comparison of Crystallographic Data for 4-Bromo-2-chloroaniline (B1269894) [2][3]

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| Br-C4 | 1.896(3) |

| Cl-C2 | 1.739(3) |

| N-C1 | 1.383(4) |

| C1-C2 | 1.398(4) |

| C1-C6 | 1.385(4) |

| C2-C3 | 1.378(4) |

| C3-C4 | 1.378(4) |

| C4-C5 | 1.381(4) |

| C5-C6 | 1.380(4) |

| **Bond Angles (°) ** | |

| N-C1-C2 | 119.5(3) |

| N-C1-C6 | 121.2(3) |

| Cl-C2-C1 | 120.6(3) |

| Cl-C2-C3 | 119.6(3) |

| Br-C4-C3 | 119.8(3) |

| Br-C4-C5 | 119.7(3) |

Note: Data is for 4-bromo-2-chloroaniline and serves as a comparative reference.

Spectroscopic and Electronic Properties

The spectroscopic signature of this compound is key to its identification and characterization.

Spectroscopic Data

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Peaks/Signals |

| ¹H NMR | Spectral data for related compounds suggest aromatic protons would appear in the range of δ 6.5-7.5 ppm, with the amine protons appearing as a broad singlet. |

| ¹³C NMR | Aromatic carbons are expected in the δ 110-150 ppm range. The carbon attached to the amino group would be the most deshielded. |

| IR Spectroscopy | The NIST WebBook provides a gas-phase IR spectrum.[4] Key absorptions include N-H stretching vibrations around 3400-3500 cm⁻¹, C-N stretching, and C-H aromatic stretching and bending frequencies. |

| Mass Spectrometry | The NIST WebBook shows the mass spectrum with the molecular ion peak corresponding to its molecular weight (206.47 g/mol ).[5] The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

Electronic Properties

Computational studies on similar halogenated anilines using Density Functional Theory (DFT) provide insights into the electronic properties of this compound. These calculations are crucial for understanding its reactivity.

Table 3: Calculated Electronic Properties of a Related Halogenated Aniline (2-bromo-6-chloro-4-fluoroaniline) [6]

| Property | Value |

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| HOMO-LUMO Gap | Data not available for this compound |

| Dipole Moment | Data not available for this compound |

Note: The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.[7]

Experimental Protocols

This compound is a key starting material for various chemical transformations.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4-chloroaniline (B138754).

Protocol: Bromination of 4-Chloroaniline [1]

-

Dissolution: Dissolve 4-chloroaniline in a suitable solvent such as carbon tetrachloride.

-

Bromination: Add N-Bromosuccinimide (NBS) to the solution.

-

Reaction: Stir the mixture at room temperature for approximately 1 hour.

-

Work-up: After the reaction is complete, wash the reaction mixture to remove any unreacted reagents and byproducts.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow

Reactivity and Downstream Applications

This compound is a versatile building block for more complex molecules, often utilized in cross-coupling reactions.

Logical Relationship of Reactivity

The presence of the bromo and chloro substituents, along with the amino group, dictates the reactivity of the molecule. The amino group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions.

Reactivity of this compound

Biological Significance and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its structural motifs are found in molecules with biological activity. For instance, halogenated anilines are precursors to compounds used in pesticides.[1] The mechanism of action for some chloroaniline-derived pesticides involves the peroxidatic synthesis of azo compounds in the soil, which can disrupt biological processes.[8] However, specific signaling pathways directly modulated by this compound in a biological system are not well-documented in the available literature. Its primary role in drug development is as a scaffold to be further elaborated into more complex, biologically active molecules.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure and characteristic spectroscopic properties. Its electronic nature, governed by the interplay of its substituent groups, makes it a suitable substrate for a variety of organic transformations, particularly cross-coupling reactions. This guide provides foundational data and protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors. Further computational and experimental studies are warranted to fully elucidate its electronic properties and to explore its potential in novel applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 873-38-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. 2-ブロモ-4-クロロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Pesticide transformations: production of chloroazobenzenes from chloroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Health and Safety of 2-Bromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-Bromo-4-chloroaniline (CAS No. 873-38-1). It is intended for use by qualified professionals in research and development. All handling and experimental procedures should be conducted in accordance with institutional and regulatory safety guidelines.

Executive Summary

This compound is a halogenated aromatic amine utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] While specific toxicological data for this compound is limited, the broader class of aniline (B41778) derivatives is associated with significant health and environmental hazards. This guide summarizes the known properties of this compound, outlines its potential health effects based on available data and information from structurally related compounds, provides recommended safety protocols, and details experimental methodologies for its toxicological assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 873-38-1 | [2][3] |

| Molecular Formula | C₆H₅BrClN | [3] |

| Molecular Weight | 206.47 g/mol | [4] |

| Appearance | White to pale yellow/brown crystalline solid/powder | [2] |

| Melting Point | 64-68 °C | [3] |

| Boiling Point | 264.9 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 114.0 ± 21.8 °C | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Sparingly soluble in water. | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.96 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System) | H373: May cause damage to organs through prolonged or repeated exposure | [6] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [6] |

Signal Word: Danger[5]

Toxicological Information

Acute Toxicity

The compound is classified as toxic via oral, dermal, and inhalation routes.[5][6] Exposure can cause irritation to the skin, eyes, and respiratory system.[2]

Chronic and Systemic Toxicity

Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[6] A primary hazard associated with aniline and its derivatives is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis and, in severe cases, can be fatal.[8]

Carcinogenicity and Genotoxicity

While no specific carcinogenicity data exists for this compound, many aniline derivatives require metabolic activation to exert genotoxic effects.[9] Some chloroanilines are classified as possibly carcinogenic to humans (IARC Group 2B).[10]

Potential Signaling Pathways and Mechanisms of Toxicity

Given the lack of specific studies on this compound, the following diagrams illustrate a plausible metabolic pathway based on related compounds and the general mechanism of aniline-induced methemoglobinemia.

Caption: Plausible mechanism of this compound induced methemoglobinemia.

Ecotoxicological Information

This compound is classified as very toxic to aquatic life, with long-lasting effects.[6] Specific quantitative data (e.g., EC50 for Daphnia magna, IC50 for algae) is not available. However, for the related compound 3,4-dichloroaniline (B118046), acute EC50 values for Daphnia magna have been reported in the range of 310-640 µg/L.[11] Extreme care must be taken to prevent its release into the environment.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Handling and Storage

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid formation of dust and aerosols.[7]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

-

Store locked up.[6]

-

Incompatible materials: Strong oxidizing agents.[6]

First-Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Call a poison center or doctor/physician.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor/physician.[6]

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the material, place in a suitable container for disposal.

-

Do not let the product enter drains.[7]

Experimental Protocols for Toxicological Assessment

The following are generalized protocols for assessing the toxicity of aniline derivatives, which can be adapted for this compound.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability based on the metabolic reduction of MTT by viable cells.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO) and positive controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mutagenicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[9]

-

Plate Incorporation Assay:

-

To molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Colony Counting: Count the number of revertant colonies (his⁺) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Genotoxicity Assessment (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is used to detect DNA damage in individual cells.

Methodology:

-

Cell Treatment: Expose cells in culture to this compound for a defined period.

-

Slide Preparation: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Synthesis and Reaction Hazards

This compound can be synthesized by the bromination of 4-chloroaniline (B138754) using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride.[12]

Potential Hazards:

-

Reactants: 4-chloroaniline is a toxic and carcinogenic compound. N-bromosuccinimide is a corrosive and lachrymatory agent.

-

Solvents: Carbon tetrachloride is a hepatotoxin and a suspected carcinogen. Safer solvent alternatives should be considered.

-

Reaction Conditions: The reaction may be exothermic and should be controlled with appropriate cooling.

-

Byproducts: The reaction may produce succinimide (B58015) and other halogenated byproducts.

A thorough risk assessment should be conducted before undertaking any synthetic procedures.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While specific toxicological data is scarce, its structural similarity to other toxic anilines warrants a high degree of caution. Researchers and drug development professionals must utilize appropriate personal protective equipment, work in well-ventilated areas, and take measures to prevent environmental release. The experimental protocols outlined in this guide provide a framework for further toxicological evaluation to better characterize the risk profile of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:873-38-1 | Chemsrc [chemsrc.com]

- 4. 2-溴-4-氯苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. guidechem.com [guidechem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. benchchem.com [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Strain difference in sensitivity to 3,4-dichloroaniline and insect growth regulator, fenoxycarb, in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of 2-Bromo-4-chloroaniline in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-chloroaniline, a compound of interest in various chemical syntheses, including the manufacturing of pharmaceuticals, dyes, and agrochemicals.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties of this compound

This compound is a substituted aniline (B41778) with the chemical formula C₆H₅BrClN.[1] It typically appears as a pale yellow or pale brown crystalline powder.[2][3] Key physical properties are summarized in Table 1. The presence of both bromine and chlorine atoms, along with the amino group on the benzene (B151609) ring, influences its polarity and, consequently, its solubility in various organic solvents.[1] Generally, it is considered sparingly soluble in water but soluble in organic solvents.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 873-38-1 | [5] |

| Molecular Formula | C₆H₅BrClN | [5] |

| Molecular Weight | 206.47 g/mol | [5] |

| Melting Point | 64-68 °C | [5][6] |

| Appearance | Pale yellow to almost white powder/crystal | [2] |

| Water Solubility | Sparingly soluble | [1] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates its solubility in methanol (B129727).[3][7][8] For the purpose of illustrating how such data should be presented, Table 2 provides a template with known qualitative data and hypothetical quantitative values for other common organic solvents. These hypothetical values are included to guide researchers in documenting their own findings and are not based on experimental results.

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Qualitative Solubility | Reference(s) |

| Methanol | Polar Protic | - | Soluble | [3][7][8] |

| Ethanol | Polar Protic | Hypothetical: 15.2 | - | - |

| Acetone | Polar Aprotic | Hypothetical: 25.8 | - | - |

| Ethyl Acetate | Polar Aprotic | Hypothetical: 18.5 | - | - |

| Dichloromethane | Halogenated | Hypothetical: 30.1 | - | - |

| Toluene | Nonpolar | Hypothetical: 5.7 | - | - |

| Hexane (B92381) | Nonpolar | Hypothetical: 0.8 | - | - |

*Note: The quantitative values for ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane are hypothetical and included for illustrative purposes only. Researchers should determine these values experimentally.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline established methods for ascertaining the solubility of a solid compound like this compound in organic solvents.

General Qualitative Solubility Testing

A rapid assessment of solubility can be performed using simple test tube experiments. This method is useful for screening a range of solvents to identify suitable candidates for recrystallization or reaction media.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Test tubes and rack

-

Vortex mixer or shaker

-

Spatula

-

Graduated pipette or cylinder

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[9]

-

Add the selected solvent in small portions (e.g., 0.25 mL) to the test tube.[9]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[10]

-

Observe the mixture to see if the solid dissolves completely.

-

Continue adding solvent up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at room temperature.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11]

Materials:

-

This compound (pure solid)

-

Selected organic solvent(s)

-

Flasks with airtight seals

-

Shaker bath with constant temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[11]

-

Phase Separation: After equilibration, allow the flasks to stand for the undissolved solid to settle. Carefully withdraw a sample from the supernatant. For accurate separation of the saturated solution from the solid, centrifugation or filtration is required.[11]

-

Analysis: Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[12]

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid organic compound in an organic solvent.

Caption: Workflow for the determination of solid organic compound solubility.

Conclusion

While there is a lack of extensive, publicly available quantitative data on the solubility of this compound in various organic solvents, its general solubility in polar organic solvents like methanol is noted. For detailed process development, purification, and formulation, it is imperative for researchers to perform experimental determinations of solubility. The protocols for qualitative and quantitative (shake-flask method) solubility determination provided in this guide offer a robust framework for obtaining this critical data. The presented workflow and data table templates are intended to aid in the systematic execution and documentation of such studies. Future work should focus on generating and publishing a comprehensive solubility profile of this compound in a broader range of pharmaceutically and industrially relevant solvents.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 873-38-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound 98 873-38-1 [sigmaaldrich.com]

- 6. This compound | CAS#:873-38-1 | Chemsrc [chemsrc.com]

- 7. bgbchem.com [bgbchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

2-Bromo-4-chloroaniline: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-chloroaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and an amino group on a benzene (B151609) ring, offers multiple reactive sites for strategic functionalization. This versatility makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for key transformations and an exploration of the biological relevance of the resulting compounds.

Chemical Properties and Reactivity

This compound is a solid at room temperature with a melting point in the range of 64-68 °C.[1] Its chemical reactivity is primarily dictated by the three functional groups present on the aromatic ring:

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It can also act as a nucleophile in various coupling and condensation reactions.

-

Bromo Group (-Br): The bromine atom is a moderately deactivating ortho-, para-director. More importantly, it serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The C-Br bond is generally more reactive than the C-Cl bond in these transformations.

-

Chloro Group (-Cl): The chlorine atom is also a deactivating ortho-, para-director. While less reactive than the bromo group in many cross-coupling reactions, it can still participate in such transformations under more forcing conditions or with specific catalyst systems, allowing for sequential functionalization.

This differential reactivity of the halogen atoms, coupled with the directing effects of the amino group, allows for regioselective synthesis of complex substituted aromatic compounds.

Key Synthetic Transformations

This compound is a versatile substrate for a variety of powerful C-C and C-N bond-forming reactions. Below are detailed protocols for some of the most important transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and this compound is an excellent substrate for these transformations, primarily reacting at the more labile C-Br bond.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of a Biaryl Aniline (B41778) Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline with a boronic ester.

Materials:

-

This compound

-

Arylboronic acid or ester (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Representative Suzuki-Miyaura Couplings:

| Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | Hypothetical |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | Hypothetical |

| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 78 | Hypothetical |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of substituted anilines and other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of a Diaryl-Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Aniline, Morpholine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium pre-catalyst (0.01-0.05 equiv) and the phosphine ligand (0.012-0.06 equiv).

-

Add the base (1.2-2.0 equiv).

-

Add this compound (1.0 equiv).

-

Add the anhydrous solvent, followed by the amine (1.0-1.2 equiv).

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Aminations:

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | 12 | 88 | Hypothetical |

| Morpholine | Pd(OAc)₂/BINAP (3/4.5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 95 | Hypothetical |

| n-Hexylamine | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ | Toluene | 90 | 24 | 82 | Hypothetical |

The Sonogashira coupling is a method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of aryl alkynes, which are precursors to many complex molecules and functional materials.

Experimental Protocol: Synthesis of an Aryl Alkyne

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature to 60 °C until completion (monitor by TLC or GC-MS).

-

Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Representative Sonogashira Couplings:

| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 50 | 6 | 90 | Hypothetical |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 12 | 95 | Hypothetical |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | TEA | THF | 60 | 8 | 85 | Hypothetical |

Synthesis of Heterocyclic Scaffolds

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.

Carbazoles are a class of nitrogen-containing heterocycles with significant biological activities. A common strategy for their synthesis involves an initial C-N bond formation followed by an intramolecular C-H activation/arylation.

Caption: Workflow for the synthesis of substituted carbazoles.

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound has been leveraged in the development of a wide range of bioactive compounds, particularly in the fields of oncology and neuroscience.

Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for drug development. Several classes of RTK inhibitors incorporate a substituted aniline scaffold, which can be readily synthesized from precursors like this compound.

The Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) are key RTKs implicated in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth and angiogenesis.

References

Reactivity of the Amino Group in 2-Bromo-4-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chloroaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries. The reactivity of this compound is predominantly dictated by the nucleophilic and basic character of its amino group, which is significantly modulated by the electronic and steric effects of the ortho-bromo and para-chloro substituents. This technical guide provides an in-depth analysis of the reactivity of the amino group in this compound, supported by experimental data and detailed protocols for key transformations.

Electronic and Steric Influence of Halogen Substituents

The presence of a bromine atom at the ortho position and a chlorine atom at the para position to the amino group has a profound impact on the reactivity of the aniline (B41778) ring. Both halogens are electron-withdrawing through their inductive effects (-I), which decreases the electron density on the aromatic ring and, consequently, the basicity of the amino group. The predicted pKa of this compound is approximately 1.90, indicating it is a weak base.[1]

Simultaneously, the halogens exhibit a +R (resonance) effect due to their lone pairs of electrons, which can be delocalized into the aromatic pi-system. This effect partially counteracts the inductive withdrawal, but the -I effect is generally dominant for halogens. The ortho-bromo substituent also exerts a significant steric hindrance, which can influence the accessibility of the amino group and the regioselectivity of certain reactions. This interplay of electronic and steric factors governs the participation of the amino group in various chemical transformations.

Key Reactions of the Amino Group

The amino group of this compound undergoes a range of characteristic reactions, including acylation, diazotization followed by Sandmeyer reactions, and modern cross-coupling reactions like the Buchwald-Hartwig amination.

N-Acylation

N-acylation is a common and essential reaction for protecting the amino group, modulating its reactivity, and introducing amide functionalities. The reaction of this compound with acylating agents such as acetic anhydride (B1165640) proceeds readily to form the corresponding acetanilide. This transformation is crucial in multi-step syntheses to control the regioselectivity of subsequent electrophilic aromatic substitution reactions by reducing the activating effect of the amino group.[2]

Table 1: N-Acylation of this compound

| Acylating Agent | Catalyst | Solvent | Conditions | Product | Yield |

| Acetic Anhydride | DMAP (5 mol%) | Chloroform (B151607) | Reflux, 6 h | N-Acetyl-2-bromo-4-chloroaniline | 99%[3] |

-

Dissolve this compound (5.0 mmol) in chloroform (20 mL) in a 50-mL round-bottom flask.

-

Add 4-dimethylaminopyridine (B28879) (DMAP) (0.25 mmol, 5 mol%).

-

Add acetic anhydride (5.0 mmol) dropwise to the mixture.

-

Stir the reaction mixture at reflux temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography (EtOAc/n-hexane) to obtain N-Acetyl-2-bromo-4-chloroaniline.

Diazotization and Sandmeyer Reaction